molecular formula C17H19Cl2N3O3S2 B215243 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Cat. No. B215243
M. Wt: 448.4 g/mol
InChI Key: FGOVJONHWWWBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine, commonly known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that is used in the treatment of various cancers. The drug is known to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are involved in tumor growth and progression.

Mechanism of Action

BAY 43-9006 works by inhibiting the activity of multiple kinases that are involved in tumor growth and progression. The drug targets RAF kinases, which play a key role in the MAPK/ERK signaling pathway that is involved in cell proliferation and survival. Additionally, BAY 43-9006 inhibits the activity of VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. The drug inhibits cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes. Additionally, BAY 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. Additionally, BAY 43-9006 has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying cancer biology.
However, there are also limitations to the use of BAY 43-9006 in lab experiments. The drug has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, the drug has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in cell culture or animal models.

Future Directions

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that incorporate BAY 43-9006 with other drugs or treatment modalities. Additionally, there is ongoing research into the use of BAY 43-9006 in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is interest in the development of more potent and selective kinase inhibitors that target specific signaling pathways and have fewer off-target effects.

Synthesis Methods

The synthesis of BAY 43-9006 is a complex process that involves multiple steps. The first step involves the reaction of 2,6-dichloro-3-methylphenyl isothiocyanate with 3-aminopyridine-4-carboxylic acid to form the intermediate 3-(2,6-dichloro-3-methylphenylthio)pyridine-4-carboxamide. The intermediate is then reacted with butylamine and sulfonyl chloride to form the final product, BAY 43-9006.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. The drug has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-beta.

properties

Product Name

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Molecular Formula

C17H19Cl2N3O3S2

Molecular Weight

448.4 g/mol

IUPAC Name

1-butyl-3-[4-(2,6-dichloro-3-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-3-4-8-21-17(23)22-27(24,25)14-10-20-9-7-13(14)26-16-12(18)6-5-11(2)15(16)19/h5-7,9-10H,3-4,8H2,1-2H3,(H2,21,22,23)

InChI Key

FGOVJONHWWWBAW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.